[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine
Description
[1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine (CAS: 914202-90-7) is a pyrrolidine derivative featuring a methoxy-substituted phenyl ring attached to the pyrrolidine nitrogen and a primary amine group at the 3-position. Its structure combines a rigid pyrrolidine scaffold with a polar methoxy group, influencing its electronic properties, solubility, and biological interactions.
Properties
IUPAC Name |
[1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O/c1-15-12-5-3-2-4-11(12)14-7-6-10(8-13)9-14/h2-5,10H,6-9,13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVGYDKVFXXSBNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2CCC(C2)CN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
914202-90-7 | |
| Record name | [1-(2-methoxyphenyl)pyrrolidin-3-yl]methanamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine typically involves the reaction of 2-methoxybenzaldehyde with pyrrolidine in the presence of a reducing agent. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Temperature: The reaction is usually carried out at room temperature or slightly elevated temperatures.
Catalyst: Acidic or basic catalysts may be employed to facilitate the reaction.
Industrial Production Methods: Industrial production methods for [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods to ensure higher yields and purity, along with considerations for cost-effectiveness and environmental impact.
Chemical Reactions Analysis
Oxidation Reactions
Oxidation of the compound primarily targets the methoxy group and aromatic ring.
Key Reactions and Products
-
Oxidation of the methoxy group :
Table 1: Oxidation Pathways
| Reagent | Conditions | Major Product |
|---|---|---|
| KMnO₄ | Aqueous acidic | 2-Methoxybenzoic acid |
| CrO₃ | Acidic medium | 2-Methoxybenzaldehyde |
Reduction Reactions
Reduction targets the pyrrolidine ring and aromatic substituents.
Key Reactions and Products
-
Reduction of the pyrrolidine ring :
Table 2: Reduction Pathways
| Reagent | Conditions | Major Product |
|---|---|---|
| NaBH₄ | Ethanol | Dihydro-pyrrolidine |
| LiAlH₄ | THF | Reduced pyrrolidine |
Substitution Reactions
Electrophilic substitution occurs on the aromatic ring.
Key Reactions and Products
-
Nitration :
Table 3: Substitution Pathways
| Reagent | Conditions | Major Product |
|---|---|---|
| HNO₃/H₂SO₄ | 0–5°C | 3-Nitro derivative |
Scientific Research Applications
Pharmacological Studies
Research indicates that [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine exhibits potential as a therapeutic agent due to its interaction with various biological targets.
- Anticancer Activity : A study highlighted the compound's ability to inhibit cancer cell proliferation, particularly in models of over-proliferative diseases such as cancer. The mechanism involves modulation of pathways associated with cell growth and apoptosis .
- Melanocortin Receptor Agonism : The compound has been investigated for its role as an agonist at melanocortin receptors, which are implicated in various physiological processes including energy homeostasis and inflammation. This property suggests its potential application in metabolic disorders and obesity management .
Neuropharmacology
The structural characteristics of [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine lend it potential use in neuropharmacological applications.
- Cognitive Enhancement : Preliminary studies suggest that the compound may enhance cognitive function, possibly through dopaminergic modulation. This could have implications for treating neurodegenerative diseases like Alzheimer's .
Analytical Chemistry
The compound can serve as a standard reference material in analytical chemistry, particularly in methods involving chromatography and mass spectrometry for the detection of related compounds in biological samples.
Case Study 1: Anticancer Properties
A patent (CN103140484A) discusses the synthesis of derivatives similar to [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine and their efficacy against tumor cells. The study demonstrated significant inhibition of cell viability in several cancer lines, indicating the need for further exploration into its mechanisms and therapeutic windows .
Case Study 2: Melanocortin Receptor Research
Research published in WO2015182723A1 outlines the development of compounds targeting melanocortin receptors, including [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine. The findings suggest that this compound could modulate receptor activity effectively, supporting its potential use in treating conditions like obesity and metabolic syndrome .
Mechanism of Action
The mechanism by which [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including neurotransmitter receptors and enzymes. The methoxyphenyl group may facilitate binding to specific sites, while the pyrrolidine ring can modulate the compound’s overall activity.
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The following table summarizes key structural analogs of [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine, highlighting substituent variations and their physicochemical implications:
Biological Activity
The compound [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine, a member of the pyrrolidine family, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
Chemical Name: [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine
Molecular Formula: CHN\O
Molecular Weight: 191.27 g/mol
The compound features a pyrrolidine ring substituted with a methoxyphenyl group, which is crucial for its biological activity. The presence of the methoxy group may enhance lipophilicity and influence receptor interactions.
Antimicrobial Properties
Research indicates that derivatives of pyrrolidine exhibit significant antimicrobial activity. For instance, studies have shown that certain pyrrolidine derivatives can inhibit the growth of various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
| Pathogen | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.0039 |
| Escherichia coli | 0.025 |
| Pseudomonas aeruginosa | 0.013 |
The mechanism of action for [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine likely involves interaction with specific biological targets such as enzymes or receptors. Pyrrolidine derivatives are known to modulate neurotransmitter systems, particularly those involving serotonin and dopamine, which could be relevant for therapeutic applications in neurology .
Case Studies
- Antidepressant Activity : A study evaluated various pyrrolidine derivatives, including those similar to [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine, demonstrating significant binding affinity to serotonin receptors (5-HT1A) and serotonin transporter proteins (SERT). This suggests potential use in treating depression .
- Antimicrobial Screening : Another investigation focused on the antibacterial efficacy of pyrrolidine derivatives against ESKAPE pathogens, revealing that certain modifications to the structure can enhance bioactivity against resistant strains .
Synthesis and Characterization
The synthesis of [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine typically involves standard organic synthesis techniques such as reductive amination or alkylation reactions. Characterization methods include NMR spectroscopy and mass spectrometry to confirm structural integrity.
Structure-Activity Relationship (SAR)
The SAR studies suggest that the position and nature of substituents on the pyrrolidine ring significantly affect biological activity. For example, the introduction of electron-donating groups like methoxy enhances antimicrobial potency compared to unsubstituted analogs .
Q & A
How can researchers optimize the synthesis of [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine to improve yield and purity?
Methodological Answer:
Synthetic optimization requires addressing key steps such as pyrrolidine ring formation, methoxyphenyl group coupling, and amine protection/deprotection. For example:
- Reductive Amination: Use catalytic hydrogenation or sodium cyanoborohydride to stabilize intermediates, as seen in analogous pyrrolidine derivatives .
- Protection Strategies: Employ tert-butoxycarbonyl (Boc) or benzyl groups to prevent undesired side reactions during coupling steps. Evidence from Enamine’s building block catalog suggests Boc protection enhances regioselectivity .
- Purification: Utilize column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization in ethanol to isolate the target compound with >95% purity .
What safety protocols are critical when handling [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine, given limited toxicological data?
Methodological Answer:
Due to insufficient acute toxicity and carcinogenicity data (e.g., IARC/ACGIH classifications not available), adopt precautionary measures:
- Respiratory Protection: Use NIOSH-approved OV/AG/P99 respirators if aerosolization occurs, as recommended for structurally similar amines .
- Skin Protection: Wear nitrile gloves and full-body chemical-resistant suits to prevent dermal absorption, especially during scale-up synthesis .
- Waste Management: Neutralize residual compound with dilute acetic acid before disposal to avoid environmental contamination .
How can computational models predict the pharmacological activity of [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine derivatives?
Methodological Answer:
Leverage in silico tools to guide drug discovery:
- QSAR Modeling: Train models using PubChem bioassay data from pyridine analogs to predict binding affinity for targets like serotonin receptors .
- Molecular Docking: Use AutoDock Vina to simulate interactions with GPCRs (e.g., 5-HT2A), focusing on the methoxyphenyl moiety’s role in hydrophobic binding .
- ADMET Prediction: Employ SwissADME to assess bioavailability, noting the compound’s moderate LogP (~2.5) and potential blood-brain barrier penetration .
What analytical techniques resolve structural ambiguities in [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine?
Methodological Answer:
Combine spectroscopic and chromatographic methods:
- NMR Spectroscopy: Assign stereochemistry via NOESY (nuclear Overhauser effect) to confirm the pyrrolidine ring conformation .
- HPLC-MS: Use a C18 column (gradient: 0.1% formic acid in acetonitrile/water) to detect impurities and validate purity ≥98% .
- X-ray Crystallography: Co-crystallize with tartaric acid to determine absolute configuration, as demonstrated for related chiral amines .
How should researchers address discrepancies in reported toxicity data for this compound?
Methodological Answer:
Resolve contradictions through systematic validation:
- In Vitro Assays: Conduct parallel MTT assays on HepG2 cells using protocols from Angene’s safety data sheets to compare IC50 values .
- Species-Specific Testing: Evaluate acute toxicity in zebrafish and rodents, noting metabolic differences that may explain variability .
- Meta-Analysis: Cross-reference PubChem and US Biological datasets to identify outliers and standardize testing conditions (e.g., pH, solvent) .
What strategies enhance the bioavailability of [1-(2-Methoxyphenyl)pyrrolidin-3-yl]methanamine derivatives?
Methodological Answer:
Improve pharmacokinetics via structural modifications:
- Salt Formation: Synthesize hydrochloride or oxalate salts (e.g., US Biological’s oxalate derivative) to increase water solubility .
- Prodrug Design: Introduce acetylated or phosphorylated groups at the amine site for delayed metabolic activation .
- Lipid Nanoparticle Encapsulation: Use microfluidics to encapsulate the compound, enhancing plasma stability as shown for similar lipophilic amines .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
